molecular formula C18H11Cl2N3O3S B2766430 N-(4,6-dichloro-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 897759-52-3

N-(4,6-dichloro-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2766430
CAS No.: 897759-52-3
M. Wt: 420.26
InChI Key: PHRMGQSIYWKEBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4,6-dichlorobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide” is a complex organic compound that contains several functional groups. It has a benzamide group, a dichlorobenzothiazole group, and a dioxopyrrolidin group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The dichlorobenzothiazole group would likely contribute to the planarity of the molecule, while the dioxopyrrolidin group could introduce some steric hindrance .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the functional groups. The amide group in the benzamide moiety could potentially undergo hydrolysis or aminolysis reactions. The dichlorobenzo[d]thiazol-2-yl group might undergo nucleophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and the functional groups present. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .

Scientific Research Applications

Synthesis and Chemical Properties

Chemical Synthesis Techniques : Research has delved into efficient synthesis techniques for thiazole and benzamide derivatives, including oxidative dimerization of thioamides and reactions with DMSO in the presence of electrophilic reagents. These methods highlight the versatility and reactivity of thiazole compounds, offering pathways to synthesize a wide range of derivatives with potential applications in various fields (Takikawa et al., 1985).

Advancements in Medicinal Chemistry : The development of selective inhibitors for enzymes and receptors, such as the vascular endothelial growth factor receptor-2 (VEGFR-2), underscores the importance of thiazole and benzamide derivatives in creating potent and selective therapeutic agents. These compounds demonstrate the potential for high efficacy in disease treatment through their inhibitory activity (Borzilleri et al., 2006).

Applications in Drug Discovery and Material Science

Cytotoxic Activity for Cancer Treatment : The synthesis and evaluation of cyclic systems like thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes have shown significant cytotoxic activity against various cancer cell lines. This research indicates the potential of these compounds in developing novel anticancer therapies (Adhami et al., 2014).

Electrochromic Materials : The exploration of thiadiazolo[3,4-c]pyridine as an acceptor in electrochromic polymers demonstrates the potential of thiazole derivatives in creating materials with unique electronic properties. These findings have implications for the development of advanced materials for electronic displays and other applications (Ming et al., 2015).

Antimicrobial Agents : The design and synthesis of new heterocyclic compounds based on benzimidazole, benzoxazole, and benzothiazole derivatives have been pursued for their broad-spectrum antimicrobial activity. This research highlights the potential of these compounds in addressing the challenge of antimicrobial resistance (Padalkar et al., 2014).

Future Directions

The future research directions for this compound could include studying its synthesis, properties, and potential applications. It could be interesting to explore its biological activity given the presence of the benzamide and benzothiazole groups .

Properties

IUPAC Name

N-(4,6-dichloro-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2N3O3S/c19-10-7-12(20)16-13(8-10)27-18(21-16)22-17(26)9-2-1-3-11(6-9)23-14(24)4-5-15(23)25/h1-3,6-8H,4-5H2,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRMGQSIYWKEBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.